
Di(naphthalen-2-yl)phosphine oxide
Vue d'ensemble
Description
Di(naphthalen-2-yl)phosphine oxide is a chemical compound with the molecular formula C20H15OP . It is a solid substance under normal conditions .
Synthesis Analysis
The synthesis of Di(naphthalen-2-yl)phosphine oxide involves several stages. Initially, a solution of magnesium, a small amount of iodine, and a small amount of 1,2-dibromoethane in tetrahydrofuran (THF) is stirred at room temperature for 1 hour. Then, a solution of 2-bromonaphthalene in THF is added and the mixture is stirred at different temperatures for specific durations. Finally, a solution of diethyl phosphite in THF is added and the mixture is stirred at 5°C for 3 hours .Molecular Structure Analysis
The molecular structure of Di(naphthalen-2-yl)phosphine oxide is represented by the linear formula C20H15OP . The molecule has a molecular weight of 302.31 .Physical And Chemical Properties Analysis
Di(naphthalen-2-yl)phosphine oxide is a solid substance under normal conditions . It has a molecular weight of 302.31 . The compound has a high GI absorption and is BBB permeant . It is moderately soluble .Applications De Recherche Scientifique
-
Scientific Field: Organic Chemistry Di(naphthalen-2-yl)phosphine oxide is a phosphorus-containing compound used in organic chemistry .
-
Methods of Application or Experimental Procedures The specific methods of application or experimental procedures would depend on the nature of the reaction. For example, it could be used in a palladium-catalyzed three-component synthesis of phosphine-containing tetrasubstituted acyclic unsymmetric all-carbon olefins .
-
Results or Outcomes The results or outcomes would also depend on the specific reaction. In the example above, the reaction resulted in the formation of phosphine-containing tetrasubstituted acyclic unsymmetric all-carbon olefins .
-
Scientific Field: Organic Synthesis Di(naphthalen-2-yl)phosphine oxide can react with alcohols to form phosphates . This reaction could be used in the synthesis of various organic compounds.
-
Methods of Application or Experimental Procedures The specific methods of application or experimental procedures would depend on the nature of the reaction. For example, it could be used in a palladium-catalyzed synthesis of organometallic compounds .
-
Results or Outcomes The results or outcomes would also depend on the specific reaction. In the example above, the reaction resulted in the formation of organometallic compounds .
Safety And Hazards
Propriétés
IUPAC Name |
dinaphthalen-2-yl(oxo)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14OP/c21-22(19-11-9-15-5-1-3-7-17(15)13-19)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBHOFPPZWFQKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)[P+](=O)C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14OP+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447425 | |
| Record name | bis(2-naphthyl)phosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di(naphthalen-2-yl)phosphine oxide | |
CAS RN |
78871-05-3 | |
| Record name | bis(2-naphthyl)phosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




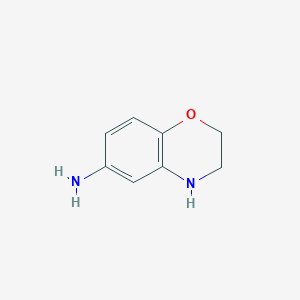

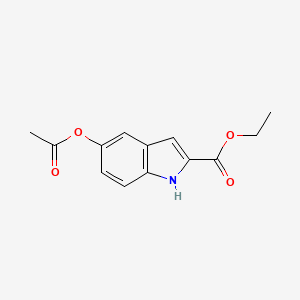
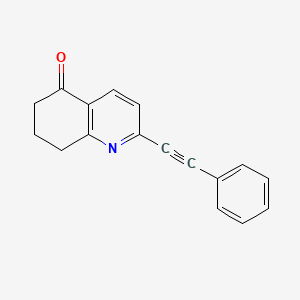
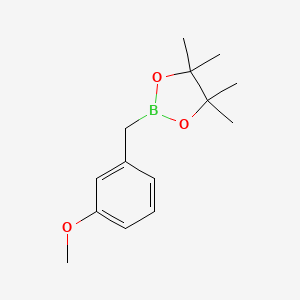
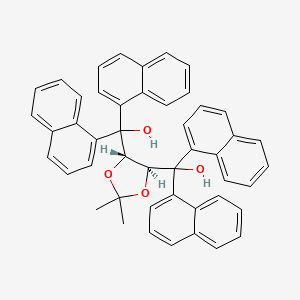

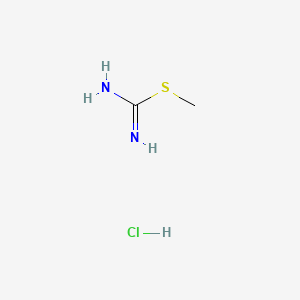
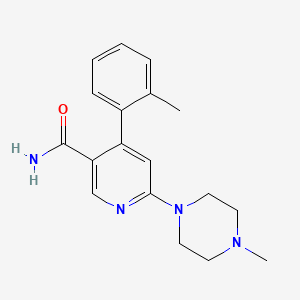


![2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one](/img/structure/B1589576.png)
